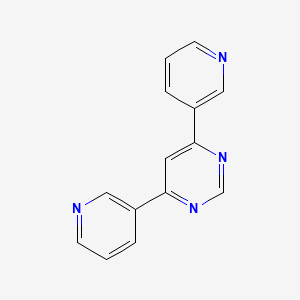
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a bromo group and a formyl group, along with a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 . The bromo group is typically introduced through bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of safer, more environmentally friendly reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Bromo-2-formylpyrrol-1-yl)benzoic acid.
Reduction: 3-(4-Bromo-2-formylpyrrol-1-yl)benzylamine.
Substitution: 3-(4-Methoxy-2-formylpyrrol-1-yl)benzonitrile.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to interact with biological molecules through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The bromo group can participate in halogen bonding, which may influence the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the pyrrole ring and formyl group.
2-Formylpyrrole: Contains the formyl group on the pyrrole ring but lacks the benzonitrile moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzonitrile: Similar structure but with methyl groups instead of the bromo and formyl groups.
Uniqueness
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and formyl groups on the pyrrole ring, along with the benzonitrile moiety, makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C12H7BrN2O |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(4-bromo-2-formylpyrrol-1-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-5-12(8-16)15(7-10)11-3-1-2-9(4-11)6-14/h1-5,7-8H |
Clave InChI |
WTFWFZRLWVPBLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=C(C=C2C=O)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



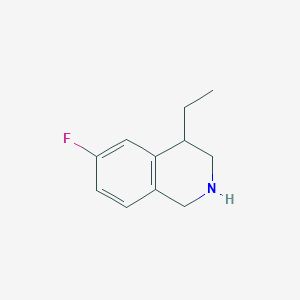
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)


![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
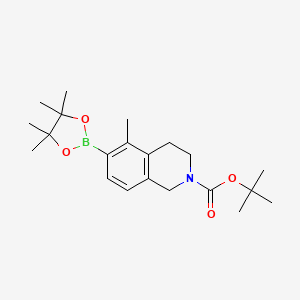
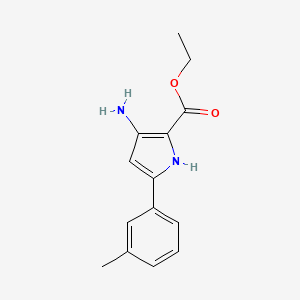
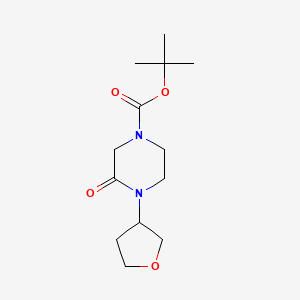
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
